5,5-Dibutyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione
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Overview
Description
5,5-Dibutyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is an organic compound that belongs to the class of triazolidine derivatives This compound is characterized by its unique structure, which includes a triazolidine ring substituted with butyl groups and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dibutyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and purification steps are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Dibutyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazolidine ring or the phenyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
5,5-Dibutyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5-Dibutyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. The compound’s thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Dibutyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-one: Similar structure but with a carbonyl group instead of a thiocarbonyl group.
5,5-Dibutyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-sulfide: Similar structure but with a sulfide group instead of a thiocarbonyl group.
Uniqueness
5,5-Dibutyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern and the presence of the thiocarbonyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C17H27N3S |
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Molecular Weight |
305.5 g/mol |
IUPAC Name |
5,5-dibutyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C17H27N3S/c1-4-6-12-17(13-7-5-2)18-16(21)20(19-17)15-10-8-14(3)9-11-15/h8-11,19H,4-7,12-13H2,1-3H3,(H,18,21) |
InChI Key |
DUFNMVLACGIPFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)CCCC |
Origin of Product |
United States |
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